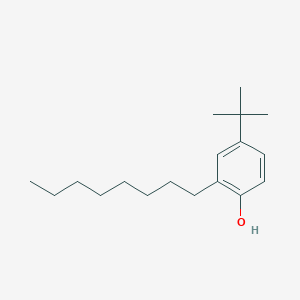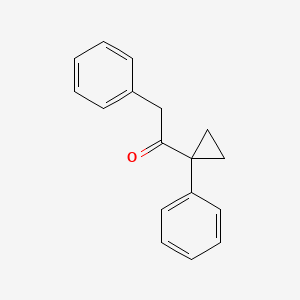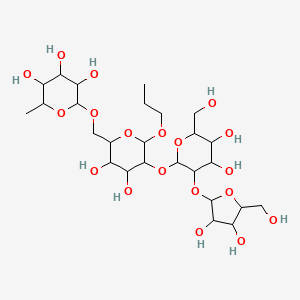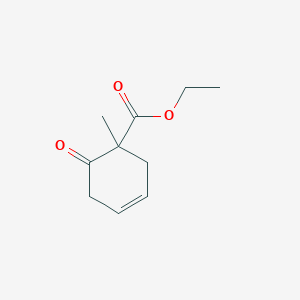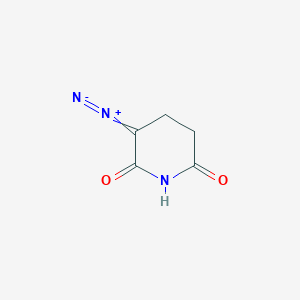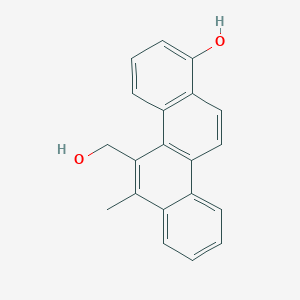
5-(Hydroxymethyl)-6-methylchrysen-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)-6-methylchrysen-1-OL is an organic compound that belongs to the class of chrysenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the chrysen-1-OL structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-6-methylchrysen-1-OL typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a chrysen-1-OL derivative is reacted with formaldehyde and a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. Catalysts such as palladium on carbon or platinum-based catalysts can be used to facilitate the reactions. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
5-(Hydroxymethyl)-6-methylchrysen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 5-(Carboxymethyl)-6-methylchrysen-1-OL.
Reduction: Formation of this compound with a hydroxyl group.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
5-(Hydroxymethyl)-6-methylchrysen-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 5-(Hydroxymethyl)-6-methylchrysen-1-OL involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but different aromatic structure.
6-Methylchrysen-1-OL: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
5-(Hydroxymethyl)-2-furaldehyde: Another compound with a hydroxymethyl group but different core structure.
Uniqueness
5-(Hydroxymethyl)-6-methylchrysen-1-OL is unique due to the presence of both hydroxymethyl and methyl groups on the chrysen-1-OL structure
特性
CAS番号 |
139347-85-6 |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
5-(hydroxymethyl)-6-methylchrysen-1-ol |
InChI |
InChI=1S/C20H16O2/c1-12-13-5-2-3-6-14(13)17-10-9-15-16(7-4-8-19(15)22)20(17)18(12)11-21/h2-10,21-22H,11H2,1H3 |
InChIキー |
VXOCGOPHHLCJLW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=CC3=C2C=CC=C3O)C4=CC=CC=C14)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


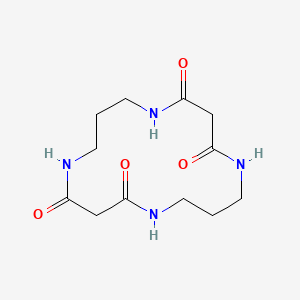


![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
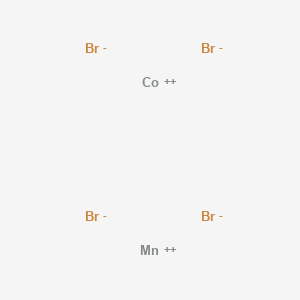
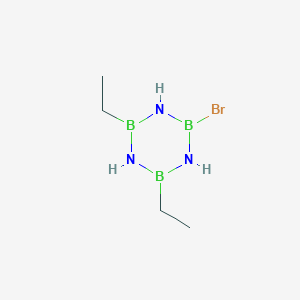
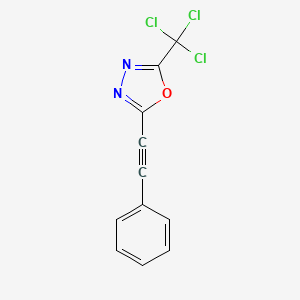
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
